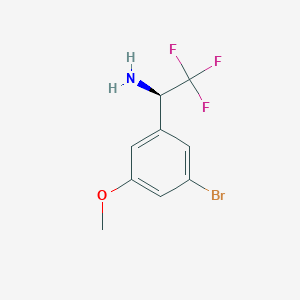
(R)-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to an ethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of ®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of hydroxylated or aminated derivatives.
科学研究应用
®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of agrochemicals or materials with specific properties.
作用机制
The mechanism of action of ®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
相似化合物的比较
Similar Compounds
®-1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine: Similar structure but with a different position of the methoxy group.
®-1-(3-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-difluoroethan-1-amine: Similar structure but with two fluorine atoms instead of three.
Uniqueness
®-1-(3-Bromo-5-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and physicochemical properties. The presence of the trifluoromethyl group, in particular, can significantly impact the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
属性
分子式 |
C9H9BrF3NO |
|---|---|
分子量 |
284.07 g/mol |
IUPAC 名称 |
(1R)-1-(3-bromo-5-methoxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H9BrF3NO/c1-15-7-3-5(2-6(10)4-7)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1 |
InChI 键 |
URILUNOYFVLSOS-MRVPVSSYSA-N |
手性 SMILES |
COC1=CC(=CC(=C1)[C@H](C(F)(F)F)N)Br |
规范 SMILES |
COC1=CC(=CC(=C1)C(C(F)(F)F)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















